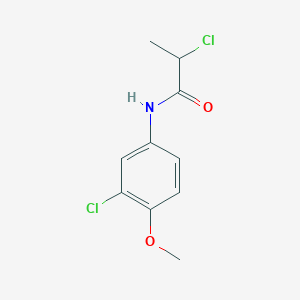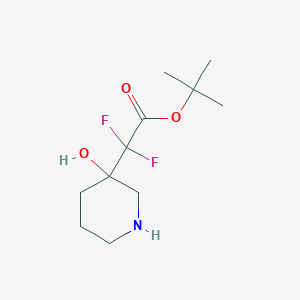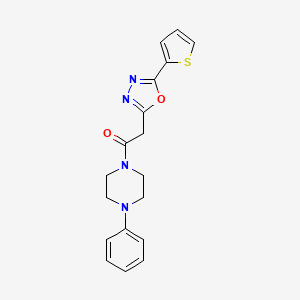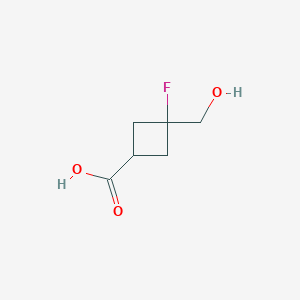
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is a halogenated derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is represented by the linear formula C10H12ClNO2 . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is 248.11 . It appears as a solid form . The InChI string representation is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-4H,5H2,1H3,(H,12,13) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound of interest in various fields of chemical research, including organic synthesis, pharmaceuticals, and material science. Its structure suggests it could be involved in reactions that form the basis of drug design and development or in the synthesis of complex organic molecules.
Aldol-Type Reactions : The chemical's potential involvement in aldol-type reactions is highlighted by the study on propen-2-yl acetate and N-chlorosuccinimide leading to 4-substituted 4-benzyloxybutan-2-ones, showcasing its utility in creating complex molecules (Masuyama, et al., 1992).
Bioactive Constituents : A study identified compounds with bioactive potential, including chymotrypsin inhibitory activity and antimicrobial effects against E. coli and Shigella boydii, from Jolyna laminarioides, indicating the chemical's relevance in natural product chemistry and drug discovery (Atta-ur-rahman, et al., 1997).
Polymer Synthesis : Its applicability extends to the synthesis of polymers with specific properties, such as the creation of a novel cationic polymer that can switch to a zwitterionic form upon light irradiation, indicating potential in material science for DNA condensation and release, as well as antibacterial applications (Sobolčiak, et al., 2013).
Luminescent Complexes : Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating aryl groups similar to those in 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide showcases the compound's potential in developing new materials for electronic and photonic applications (Lai, et al., 1999).
Applications in Environmental and Health Sciences
- Endocrine Disruptor Studies : Methoxychlor, an environmental estrogen, has been studied for its proestrogenic activity, with methoxychlor being metabolically activated to its estrogenic form, HPTE. This highlights the relevance of chemicals like 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide in understanding the impact of environmental estrogens on health (Cummings, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJCKGBDVUTQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)


![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2980997.png)
![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)


